![molecular formula C11H16ClN3S B5881642 N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)

N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

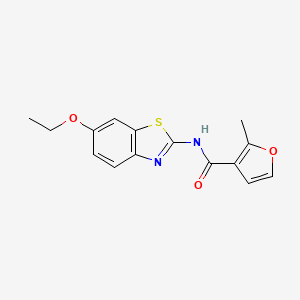

N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, commonly known as DMTU, is a chemical compound that has been widely used in scientific research. DMTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields of science. In

Mechanism of Action

DMTU acts as a potent antioxidant by scavenging ROS and RNS. DMTU reacts with ROS and RNS to form stable adducts, thereby preventing them from damaging cellular components such as DNA, proteins, and lipids. DMTU also activates various antioxidant enzymes such as superoxide dismutase and catalase, which further enhance its antioxidant activity.

Biochemical and Physiological Effects:

DMTU has been shown to have various biochemical and physiological effects in different experimental systems. DMTU has been reported to reduce inflammation, inhibit tumor growth, improve glucose metabolism, and prevent neurodegeneration. DMTU has also been shown to modulate various signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which play a crucial role in cellular homeostasis.

Advantages and Limitations for Lab Experiments

DMTU has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. DMTU has a high molar extinction coefficient, which allows for its accurate quantification in biological samples. However, DMTU has some limitations as well. It can react with other thiols and interfere with the redox state of cells. DMTU can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

DMTU has great potential for future research in various fields of science. Some of the future directions for DMTU research include exploring its role in epigenetic regulation, investigating its effects on mitochondrial function, and developing DMTU-based therapeutics for various diseases. DMTU can also be used as a tool for investigating the redox state of cells and tissues in vivo. Further studies are needed to fully understand the mechanism of action and physiological effects of DMTU.

Conclusion:

In conclusion, DMTU is a thiourea derivative that has been widely used in scientific research. DMTU has several potential applications in various fields of science, including medicine, biology, and chemistry. DMTU acts as a potent antioxidant and has been shown to have various biochemical and physiological effects. DMTU has several advantages for lab experiments, but also has some limitations. Future research on DMTU can lead to new insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

DMTU is synthesized by reacting 2-chloroaniline with N,N-dimethylethylenediamine in the presence of thiourea. The reaction mixture is then refluxed in ethanol for several hours, followed by filtration and recrystallization to obtain pure DMTU. The purity of DMTU can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

DMTU has been extensively used in scientific research due to its ability to scavenge reactive oxygen species (ROS) and nitrogen species (RNS). DMTU has been shown to protect cells from oxidative stress-induced damage and prevent the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. DMTU has also been used as a probe for detecting ROS and RNS in biological systems.

properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3S/c1-15(2)8-7-13-11(16)14-10-6-4-3-5-9(10)12/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBFNFQGVFVHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=S)NC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)

![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)

![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)